molecular formula C27H27ClN2O2 B2386031 (2E)-N-[4-(3-CHLOROADAMANTAN-1-YL)PHENYL]-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE CAS No. 304645-59-8

(2E)-N-[4-(3-CHLOROADAMANTAN-1-YL)PHENYL]-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE

Cat. No.: B2386031
CAS No.: 304645-59-8
M. Wt: 446.98
InChI Key: XKNCIDWHQQPVIT-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-[4-(3-CHLOROADAMANTAN-1-YL)PHENYL]-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of an adamantyl group, a cyano group, and a methoxyphenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(3-CHLOROADAMANTAN-1-YL)PHENYL]-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable halogenated aromatic compound in the presence of a Lewis acid catalyst.

    Coupling Reaction: The adamantyl intermediate is then coupled with a 4-chlorophenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, where a suitable cyano precursor is reacted with the intermediate compound.

    Formation of the Final Product: The final step involves the condensation of the intermediate with 4-methoxybenzaldehyde under basic conditions to form the this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[4-(3-CHLOROADAMANTAN-1-YL)PHENYL]-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or chloro groups are replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Substituted amines, thiols, ethers

Scientific Research Applications

(2E)-N-[4-(3-CHLOROADAMANTAN-1-YL)PHENYL]-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of (2E)-N-[4-(3-CHLOROADAMANTAN-1-YL)PHENYL]-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(2E)-N-[4-(3-CHLOROADAMANTAN-1-YL)PHENYL]-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE can be compared with other similar compounds, such as:

    Adapalene: A synthetic retinoid used in dermatology for the treatment of acne. Both compounds share the adamantyl group, but differ in their overall structure and specific applications.

    Chalcones: A class of compounds with a similar enone structure. Chalcones are known for their diverse biological activities, including anti-inflammatory and anticancer properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-N-[4-(3-chloro-1-adamantyl)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27ClN2O2/c1-32-24-8-2-18(3-9-24)11-21(16-29)25(31)30-23-6-4-22(5-7-23)26-12-19-10-20(13-26)15-27(28,14-19)17-26/h2-9,11,19-20H,10,12-15,17H2,1H3,(H,30,31)/b21-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNCIDWHQQPVIT-SRZZPIQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)(C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)(C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.